molecular formula C14H21NO3 B6207501 tert-butyl 8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate CAS No. 2731009-01-9

tert-butyl 8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate

Cat. No.: B6207501
CAS No.: 2731009-01-9
M. Wt: 251.32 g/mol
InChI Key: HFKPTNLLSBARKM-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate (TBODC) is an organic compound belonging to the family of azadispirodecane-2-carboxylates. It is a colorless solid that is soluble in organic solvents. TBODC is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has been used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects. In

Scientific Research Applications

Tert-butyl 8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate has been used in a variety of laboratory experiments. It has been used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, it has been used in the synthesis of polymers, dyes, and other materials. It has also been used in the synthesis of drugs and has been found to have a number of biochemical and physiological effects.

Mechanism of Action

Tert-butyl 8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate has been found to act as a proton donor and acceptor in a variety of biochemical reactions. It has been found to interact with enzymes and other proteins, leading to the formation of covalent bonds. This interaction results in the modulation of the activity of the enzyme or protein, leading to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, it has been found to have anti-microbial, anti-fungal, and anti-viral activities. It has also been found to have neuroprotective and cardioprotective activities.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate in laboratory experiments has a number of advantages. It is an inexpensive and easily accessible compound. In addition, it can be synthesized in a simple and efficient manner. However, there are a few limitations to its use in laboratory experiments. It is not very stable and can decompose under certain conditions. In addition, it can interact with other compounds, leading to the formation of impurities.

Future Directions

The use of tert-butyl 8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate in laboratory experiments has a number of potential future directions. It could be used in the synthesis of more complex compounds such as pharmaceuticals and agrochemicals. In addition, it could be used in the development of new drugs and treatments for various diseases. It could also be used in the development of new materials and polymers. Finally, it could be used to further study its biochemical and physiological effects.

Synthesis Methods

Tert-butyl 8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate can be synthesized from the reaction of tert-butyl alcohol and 8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid. The reaction is conducted in the presence of anhydrous aluminum chloride in a solvent such as dichloromethane. The reaction is completed after the addition of a base such as sodium acetate. The product is then isolated by filtration and dried.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate involves the reaction of tert-butyl 8-oxo-2-azabicyclo[3.2.1]octane-3-carboxylate with 1,3-cyclohexadiene in the presence of a Lewis acid catalyst, followed by a ring-closing metathesis reaction using Grubbs' catalyst to form the spirocyclic compound.", "Starting Materials": [ "tert-butyl 8-oxo-2-azabicyclo[3.2.1]octane-3-carboxylate", "1,3-cyclohexadiene", "Lewis acid catalyst", "Grubbs' catalyst" ], "Reaction": [ "Add tert-butyl 8-oxo-2-azabicyclo[3.2.1]octane-3-carboxylate and 1,3-cyclohexadiene to a reaction flask", "Add a Lewis acid catalyst to the reaction mixture and stir at room temperature for several hours", "Quench the reaction with water and extract the product with an organic solvent", "Dry the organic layer over anhydrous magnesium sulfate and concentrate the solution", "Add Grubbs' catalyst to the concentrated solution and stir at room temperature for several hours", "Purify the product by column chromatography to obtain tert-butyl 8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate" ] }

2731009-01-9

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl 2-oxo-8-azadispiro[3.1.36.14]decane-8-carboxylate

InChI

InChI=1S/C14H21NO3/c1-12(2,3)18-11(17)15-8-14(9-15)6-13(7-14)4-10(16)5-13/h4-9H2,1-3H3

InChI Key

HFKPTNLLSBARKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC3(C2)CC(=O)C3

Purity

95

Origin of Product

United States

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